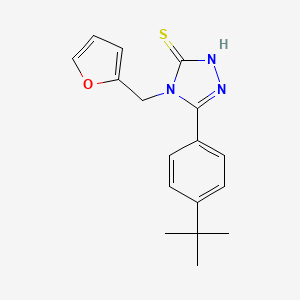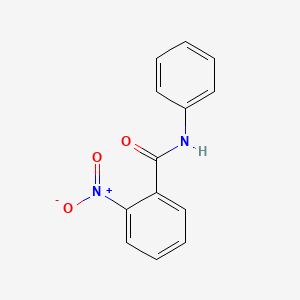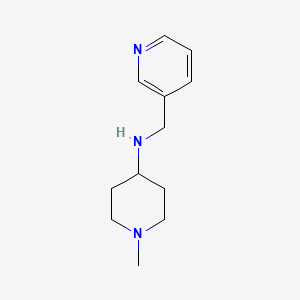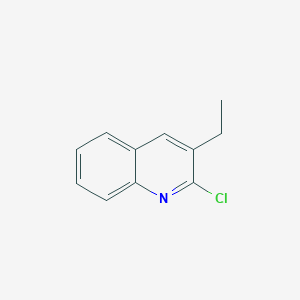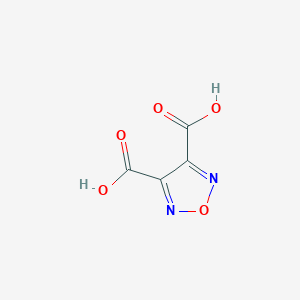![molecular formula C13H12N2OS B1621064 [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol CAS No. 82588-60-1](/img/structure/B1621064.png)
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Descripción general
Descripción
This compound belongs to the class of organic compounds known as imidazothiazoles . Imidazothiazoles are compounds containing an imidazole ring fused to a thiazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions. Thiazole is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazole and thiazole ring, with a methylphenyl group attached at the 6-position of the imidazole ring and a methanol group attached at the 5-position of the thiazole ring .Chemical Reactions Analysis
Imidazothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution at the C-5 position .Aplicaciones Científicas De Investigación
- Application : This compound is used in the synthesis of other organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reactions under controlled conditions of temperature and pressure, with the compound being used as a reagent .
- Application : Thiazole derivatives, which include compounds similar to the one you mentioned, have been found to have diverse biological activities .
- Method of Application : These compounds are typically tested in vitro or in vivo for their biological activity. This involves applying the compound to a biological system (such as a cell culture or a lab animal) and observing the effects .
- Results : The results would depend on the specific biological activity being tested. For example, a compound might show promise as an analgesic or anti-inflammatory agent .
- Application : Some isoxazole ring-containing compounds similar to the one you mentioned have been evaluated for their anticancer properties .
- Method of Application : These compounds are typically tested in vitro against cancer cell lines. The compound is applied to the cells, and its effects on cell growth and survival are measured .
- Results : The results would depend on the specific cancer cell line being tested. Some compounds might show significant anticancer activity .
Scientific Field
Organic Chemistry
Scientific Field
Medicinal Chemistry
Scientific Field
Cancer Research
- Application : The compound could potentially be used in drug discovery, as similar compounds have shown diverse biological activities .
- Method of Application : The compound would be tested in a variety of assays to determine its biological activity. This could include in vitro assays using cell lines, or in vivo assays using animal models .
- Results : The results would depend on the specific assays used. If the compound shows significant biological activity, it could be further developed as a potential drug .
- Application : Some thiazole derivatives have been used in the development of new materials .
- Method of Application : The compound could be incorporated into a material through various methods, such as blending, coating, or chemical modification .
- Results : The results would depend on the specific material and application. For example, the compound could improve the material’s mechanical properties, chemical resistance, or other characteristics .
- Application : The compound could be used as a probe to study biochemical processes. Similar compounds have been used to study protein-ligand interactions, enzyme mechanisms, and other biochemical phenomena .
- Method of Application : The compound would be introduced into a biochemical system, such as a protein solution or a cell culture, and its effects would be studied using various analytical techniques .
- Results : The results would provide insights into the biochemical process being studied. For example, the compound could reveal the binding site of a protein, the mechanism of an enzyme, or the metabolic pathway of a cell .
Scientific Field
Drug Discovery
Scientific Field
Material Science
Scientific Field
Biochemistry
- Application : Similar compounds have been used in the development of new pharmaceuticals .
- Method of Application : The compound would be tested in various assays to determine its pharmacological properties. This could include in vitro assays using cell lines, or in vivo assays using animal models .
- Results : The results would provide insights into the pharmacological properties of the compound. For example, the compound could reveal potential therapeutic effects or side effects .
- Application : The compound could be used as a biochemical probe to study various biochemical processes .
- Method of Application : The compound would be introduced into a biochemical system, such as a protein solution or a cell culture, and its effects would be studied using various analytical techniques .
- Results : The results would provide insights into the biochemical process being studied. For example, the compound could reveal the binding site of a protein, the mechanism of an enzyme, or the metabolic pathway of a cell .
- Application : The compound could be used as a starting material or intermediate in the synthesis of other chemicals .
- Method of Application : The compound would be reacted with other chemicals under controlled conditions to produce the desired product .
- Results : The results would depend on the specific synthesis being performed. Typically, this would involve the production of a new chemical compound .
- Application : Similar compounds have been used in environmental science research, such as studying the degradation of chemicals in the environment .
- Method of Application : The compound would be introduced into an environmental sample, such as soil or water, and its degradation would be studied using various analytical techniques .
- Results : The results would provide insights into the environmental fate of the compound. For example, the compound could reveal the degradation pathways or half-life of the compound in the environment .
- Application : Similar compounds have been used in agricultural science research, such as studying the effects of chemicals on crop growth .
- Method of Application : The compound would be applied to crops, and its effects on crop growth and yield would be studied .
- Results : The results would provide insights into the effects of the compound on crops. For example, the compound could reveal potential benefits or harms to crop growth .
- Application : Similar compounds have been used in food science research, such as studying the effects of chemicals on food quality .
- Method of Application : The compound would be introduced into food samples, and its effects on food quality would be studied using various analytical techniques .
- Results : The results would provide insights into the effects of the compound on food quality. For example, the compound could reveal potential benefits or harms to food quality .
Scientific Field
Pharmaceutical Research
Scientific Field
Biochemical Research
Scientific Field
Chemical Synthesis
Scientific Field
Environmental Science
Scientific Field
Agricultural Science
Scientific Field
Food Science
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-7,16H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLCPJDSLGCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377157 | |
| Record name | [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
CAS RN |
82588-60-1 | |
| Record name | [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)
![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)
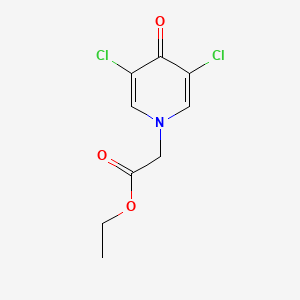
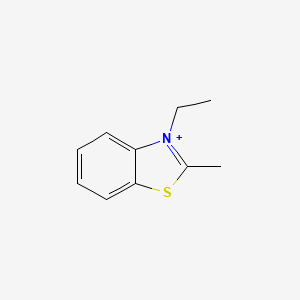
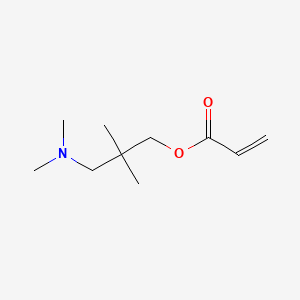
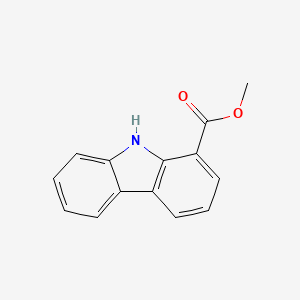
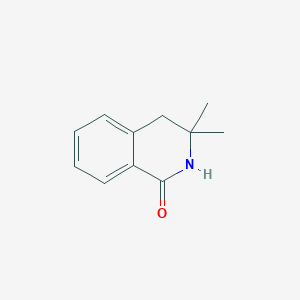
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)
